2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Overview
Description
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group, a trifluoromethyl group, and an N-methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the ethyl and trifluoromethyl groups. The final step involves the attachment of the N-methylaminoethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazole ring may interact with specific active sites. The N-methylaminoethyl side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the N-methylaminoethyl side chain.
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine: Similar structure but without the N-methyl group.
Uniqueness
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is unique due to the combination of its trifluoromethyl group, pyrazole ring, and N-methylaminoethyl side chain. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-3-15-6-7(4-5-13-2)8(14-15)9(10,11)12/h6,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSGAWBEXWLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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